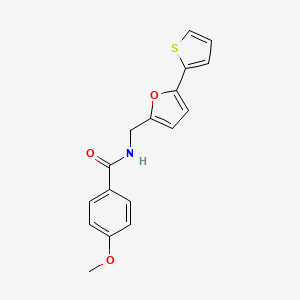

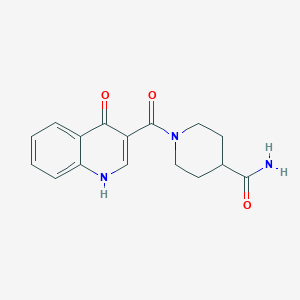

![molecular formula C12H13N3O B2499891 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine CAS No. 2198372-89-1](/img/structure/B2499891.png)

6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine" is a derivative of the imidazo[1,2-b]pyridazine class, which has been extensively studied for its pharmacological properties, particularly its affinity for the benzodiazepine receptor (BZR) and potential central nervous system (CNS) activities. Research has shown that various substitutions on the imidazo[1,2-b]pyridazine core can significantly affect the binding affinity and activity at the BZR, as well as other pharmacological targets .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the construction of the heterocyclic core followed by various functionalization reactions. For instance, the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs has been reported, demonstrating the feasibility of introducing methoxy groups into the ring system and the ability to perform further chemical transformations such as the Mannich reaction . Additionally, cycloaddition reactions have been employed to create related heterocyclic compounds, indicating the versatility of synthetic approaches for this class of molecules .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazole and pyridazine ring. Substituents on this core, such as alkoxy, methoxy, and benzylthio groups, have been shown to influence the compound's pharmacological profile. Molecular modeling has been used to identify key pharmacophoric elements, including lipophilic and hydrogen bonding interactions, as well as areas of steric hindrance that affect ligand-receptor interactions .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and pharmacological tuning. The Mannich reaction and condensation reactions have been reported, allowing for the introduction of different substituents and the exploration of structure-activity relationships . The reactivity of these compounds towards nucleophiles and electrophiles, as well as their ability to form quaternary salts, has been documented, providing insights into their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as acidity constants and nuclear magnetic resonance (NMR) spectra, have been recorded, offering valuable information for the characterization and identification of these compounds . These properties are influenced by the nature and position of substituents on the heterocyclic core, which can affect the compound's solubility, stability, and overall pharmacokinetic profile.

Scientific Research Applications

Central Nervous System Activities

6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine and its derivatives have been researched for their central nervous system activities. Studies have examined their interactions with rat brain membrane, identifying compounds that bind strongly in this context. For instance, some imidazo[1,2-b]pyridazines have been synthesized and tested for their ability to displace [3H]diazepam bound to rat brain plasma membranes, with certain compounds showing significant activity (Barlin, Davies, Ireland, Zhang, 1992).

Synthesis and Pharmacological Evaluation

The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs has been reported, focusing on their chemical properties and reactions. This includes the synthesis of carboxylic acids, esters, and quaternary salts derived from this ring system, as well as their nuclear magnetic resonance spectra and acidity constants (Lombardino, 1968).

Antiulcer and Anticancer Properties

Research into the antiulcer and anticancer properties of imidazo[1,2-b]pyridazine derivatives has been conducted. For example, studies have identified compounds with gastric antisecretory and cytoprotective properties, potentially useful as antiulcer agents. Similarly, imidazo[1,2-b]pyridazine analogs have been synthesized and evaluated for their antitumor activity, showing potential as anticancer agents (Kaminski et al., 1987; Temple et al., 1987).

Interaction with Benzodiazepine Receptors

Certain derivatives of this compound have been synthesized and evaluated for their affinity for benzodiazepine receptors. These studies aim to understand the interaction of these compounds with central and peripheral-type benzodiazepine receptors, which could have implications for the development of new drugs targeting these receptors (Barlin, Davies, Ireland, Mátyus, Wong, 1996).

properties

IUPAC Name |

6-(cyclopent-3-en-1-ylmethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-4-10(3-1)9-16-12-6-5-11-13-7-8-15(11)14-12/h1-2,5-8,10H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAALVYSUQNIQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1COC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

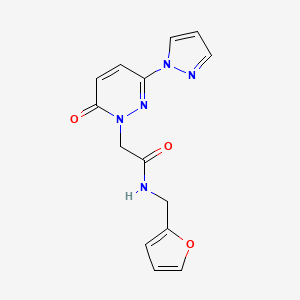

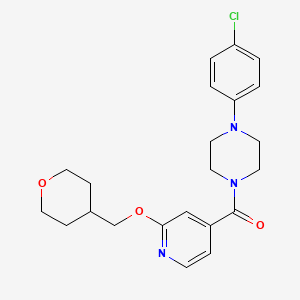

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)

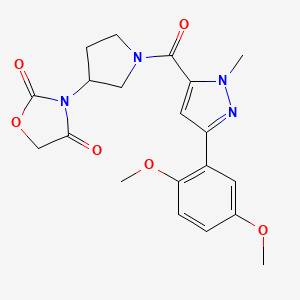

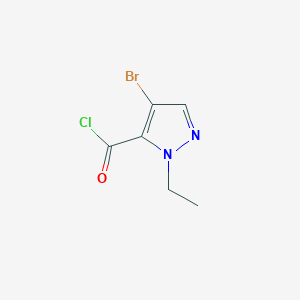

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

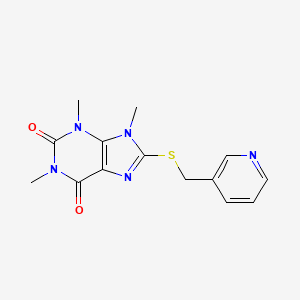

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)